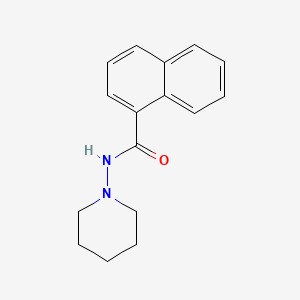

N-1-piperidinyl-1-naphthamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-piperidin-1-ylnaphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O/c19-16(17-18-11-4-1-5-12-18)15-10-6-8-13-7-2-3-9-14(13)15/h2-3,6-10H,1,4-5,11-12H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEYTYIYKJZVJIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)NC(=O)C2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Historical Context and Significance in Medicinal Chemistry

The foundational components of N-1-piperidinyl-1-naphthamide, namely naphthalene (B1677914) and piperidine (B6355638), have a rich history in drug discovery. The naphthalene scaffold, a bicyclic aromatic hydrocarbon, is a key structural element in a variety of approved therapeutic agents. nih.govekb.eg Its presence in drugs like propranolol (B1214883) (a beta-blocker), naproxen (B1676952) (a nonsteroidal anti-inflammatory drug), and terbinafine (B446) (an antifungal) highlights its versatility as a pharmacophore. nih.govijpsjournal.com The rigid, lipophilic nature of the naphthalene ring allows it to participate in various interactions with biological targets. nih.gov

The piperidine ring, a saturated heterocycle, is one of the most ubiquitous structural motifs in pharmaceuticals and natural alkaloids. mdpi.com Its conformational flexibility and basic nitrogen atom allow it to engage in critical hydrogen bonding and ionic interactions with receptors and enzymes. The historical significance of the piperidine scaffold is exemplified by its presence in well-known drugs such as morphine (an opioid analgesic), haloperidol (B65202) (an antipsychotic), and methylphenidate (a stimulant).

The combination of these two scaffolds into naphthamide derivatives has led to the exploration of their potential in various therapeutic areas. Although the first synthesis of piperine, a naturally occurring piperidine-containing amide, was accomplished in 1894, the focused investigation of synthetic naphthamide-piperidine conjugates is a more contemporary endeavor in medicinal chemistry. nih.gov

Current Research Landscape and Future Directions in Molecular Pharmacology

The current research landscape for compounds structurally related to N-1-piperidinyl-1-naphthamide is vibrant, with a strong focus on their interactions with central nervous system targets and as potential therapeutic agents for a range of diseases.

Dopamine (B1211576) and Serotonin (B10506) Receptor Ligands

A significant area of investigation for N-substituted piperidinyl-naphthamides is their activity as ligands for dopamine and serotonin receptors. A series of N-(piperidin-4-yl)-naphthamides have been synthesized and evaluated for their affinity for dopamine D2-like (D2L, D4.2) and serotonin 5-HT2A receptors. nih.gov In one study focusing on 1-naphthamide (B1198061) derivatives, many of the synthesized compounds demonstrated high selectivity for the D4.2 receptor over D2L and 5-HT2A receptors. nih.gov Further research into 2-naphthamide (B1196476) analogues revealed that while high D4.2 selectivity was maintained, affinity for the 5-HT2A receptor was increased, leading to mixed D4.2/5-HT2A antagonists. nih.gov

Similarly, extensive research has been conducted on naphthamides as potent and selective ligands for the dopamine D3 receptor, a key target in the treatment of substance abuse and psychotic disorders. nih.govacs.org Studies on N-(1-alkylpiperidin-4-yl)-2-naphthamides have shown that the nature of the substituent on the piperidine (B6355638) nitrogen significantly influences binding affinity at D2 and D3 receptors. nih.govacs.org

Enzyme Inhibition

Recent research has also explored naphthamide derivatives as inhibitors of various enzymes. A novel series of naphthamide derivatives were designed and synthesized as potential inhibitors of monoamine oxidase (MAO), an enzyme implicated in neurological disorders. researchgate.net Some of these compounds exhibited potent and selective inhibition of MAO-A or MAO-B. researchgate.net

Another area of investigation is the inhibition of xanthine (B1682287) oxidase, an enzyme involved in hyperuricemia. N-arylalkanyl 2-naphthamides have been synthesized and evaluated, with some compounds showing inhibitory activity comparable to the clinically used drug allopurinol. researchgate.net

The future direction for this class of compounds likely involves the continued exploration of their structure-activity relationships to optimize potency and selectivity for specific biological targets. The development of hybrid molecules, incorporating the naphthamide-piperidine scaffold with other pharmacophores, may also lead to novel therapeutic agents with improved pharmacological profiles. researchgate.net

Methodological Approaches in Studying N 1 Piperidinyl 1 Naphthamide Analogues

Identification and Characterization of Molecular Targets

The structural components of this compound, namely the naphthalene and piperidine moieties, are recognized pharmacophores that interact with a range of biological targets. Analysis of related compounds provides a predictive profile of its potential molecular interactions.

The aromatic naphthalene ring and the nitrogen-containing piperidine ring suggest a strong likelihood of interaction with various neurotransmitter receptors.

Serotonin Receptors: The 1-naphthylpiperazine scaffold, a close structural relative, is a known template for potent 5-HT6 serotonin receptor ligands. nih.govsigmaaldrich.com Studies on 1-(1-Naphthyl)piperazine (1-NP) show it has a high affinity for serotonin binding sites in the brain. nih.gov Specifically, it binds to tritiated serotonin, LSD, and spiperone binding sites in rat brain cortex, indicating interaction with multiple serotonin receptor subtypes. nih.gov This suggests that this compound may also exhibit affinity for serotonin receptors.

Sigma (σ) Receptors: Piperidine and piperazine (B1678402) scaffolds are frequently used in the design of selective sigma receptor ligands. unict.it The sigma-1 receptor, in particular, has been identified as a target for compounds containing these motifs. researchgate.netnih.gov Research on derivatives where polymethyl-substituted piperidines are linked to a naphthalene moiety shows an appreciable affinity for both σ1 and σ2 receptor subtypes. nih.gov This indicates a high probability that this compound interacts with sigma receptors. The affinity can be quite high, with some antagonists exhibiting Ki values in the low nanomolar range. medchemexpress.com

Dopamine Receptors: While direct binding data for this compound on dopamine receptors is not readily available in the reviewed literature, the piperidine scaffold is a common feature in many dopamine receptor ligands. Further investigation would be required to determine any potential affinity.

The naphthamide structure has been a key component in the development of inhibitors for enzymes implicated in neurodegenerative diseases.

BACE-1 (β-site amyloid precursor protein cleaving enzyme 1): A series of N4-substituted piperazine naphthamide derivatives have been synthesized and evaluated as BACE-1 inhibitors for potential use in treating Alzheimer's disease. tandfonline.comtandfonline.comnih.gov These studies confirm that the arylpiperazine amide scaffold is a viable framework for designing BACE-1 inhibitors. tandfonline.comtandfonline.com The substitutions on the piperazine ring are crucial for potent inhibitory activity, demonstrating that this part of the molecule interacts significantly with the enzyme's active site. tandfonline.com Although these studies focus on piperazine rather than piperidine, the findings strongly suggest that the this compound core structure is a promising starting point for BACE-1 inhibition. researchgate.netnih.gov

Table 1: BACE-1 Inhibition by N4-Substituted Piperazine Naphthamide Derivatives

This table presents data for structurally related piperazine compounds to infer the potential of the piperidinyl-naphthamide scaffold.

| Compound | R1 | R2 | IC50 (µM) |

|---|---|---|---|

| 5a | H | H | 0.9 |

| 5b | Br | H | 1.1 |

| 6a | H | CH3 | 0.4 |

| 6b | Br | CH3 | 0.5 |

| 7a | H | C2H5 | 0.3 |

| 7b | Br | C2H5 | 0.4 |

| 8a | H | n-C3H7 | 0.2 |

| 8b | Br | n-C3H7 | 0.3 |

Data sourced from: Journal of Enzyme Inhibition and Medicinal Chemistry, 2009. tandfonline.com

Acetylcholinesterase (AChE): Acetylcholinesterase is a key enzyme in cholinergic neurotransmission, and its inhibition is a therapeutic strategy for Alzheimer's disease. nih.gov The piperidine ring is a core structural element in known AChE inhibitors, such as Donepezil. researchgate.netnih.gov For instance, certain 3-[1-(phenylmethyl)-4-piperidinyl]-1-(2,3,4,5-tetrahydro-1H-1-benzazepin-8-yl)-1-propanone derivatives show potent AChE inhibitory activity with IC50 values in the nanomolar range. nih.gov This highlights the potential of the piperidinyl moiety in this compound to contribute to AChE inhibition.

Ion channels are crucial for cellular signaling and represent a major class of drug targets. researchgate.net The function of these channels can be modulated by various small molecules, including alkaloids that contain piperidine rings. nih.gov Compounds can affect ion channel function by altering the physical properties of the cell membrane or by directly interacting with the channel protein. nih.govnih.gov For example, certain alkaloids can change the membrane's dipole potential, which in turn affects the conductance and lifetime of ion channels embedded within it. nih.gov Given that this compound contains a piperidine group, it may possess the ability to modulate the activity of various ion channels, such as those for sodium (Na+), potassium (K+), or calcium (Ca2+). nih.gov

Mechanism of Action at the Molecular and Cellular Level

The interaction of this compound with its molecular targets can elicit a range of functional responses, from direct activation or blockade to more subtle allosteric effects.

Agonism/Antagonism: Depending on the specific receptor and tissue, compounds with similar structures can act as either agonists or antagonists. For example, 1-(1-Naphthyl)piperazine (1-NP) acts as an agonist at central serotonin receptors but as an antagonist at peripheral vascular serotonin receptors. nih.gov Similarly, within a series of sigma receptor ligands, the substitution of a tetralin nucleus for a naphthalene nucleus can confer opposite activities (agonist vs. antagonist) at the σ1 receptor. nih.gov Related piperidine-carboxamide compounds have also been shown to act as inverse agonists at cannabinoid receptors. nih.gov This functional plasticity suggests that this compound could exhibit complex pharmacology, potentially acting as an agonist, antagonist, or inverse agonist depending on the target.

Allosteric Modulation: Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, causing a conformational change that alters the receptor's response to its endogenous ligand. nih.gov Naphthoic acid derivatives have been identified as positive allosteric modulators (PAMs) of N-methyl-D-aspartate (NMDA) receptors. bris.ac.ukcreighton.edu These compounds can increase the channel's open probability and potentiate the response to agonists like glutamate. creighton.edu This raises the possibility that this compound could function as an allosteric modulator at certain receptors, fine-tuning their activity rather than simply switching it on or off.

The binding of a ligand to its receptor initiates a cascade of intracellular signaling events.

Serotonin-Mediated Pathways: Activation of central serotonin receptors by 1-NP leads to downstream effects such as a reduction in serotonin turnover (measured by decreased 5-HIAA levels) and an increase in serum corticosterone concentrations, which is indicative of central serotonergic activation. nih.gov

Sigma-1 Receptor Pathways: The sigma-1 receptor is a chaperone protein at the endoplasmic reticulum-mitochondria interface that modulates various signaling pathways. nih.gov Activation of the sigma-1 receptor can lead to an increase in intracellular calcium (Ca++) levels and potentiation of NMDA receptor activity. unict.it This, in turn, can activate the extracellular signal-regulated kinases (ERK) 1/2 pathway, influencing neuronal excitability. unict.it Antagonism at this receptor is being explored for the treatment of neuropathic pain. unict.it If this compound binds to sigma-1 receptors, it could modulate these critical cellular signaling pathways.

Protein-Ligand Interaction Kinetics and Thermodynamics

A comprehensive understanding of a compound's mechanism of action necessitates an analysis of its protein-ligand interaction kinetics and thermodynamics. Kinetic studies delve into the rates of association (kon) and dissociation (koff) of the ligand to and from its target protein. The ratio of these rates (koff/kon) defines the dissociation constant (Kd), a measure of binding affinity. A slow dissociation rate, often referred to as a long residence time, can be a desirable attribute in a drug candidate, as it may lead to a more sustained biological effect.

Thermodynamic analysis, on the other hand, provides insight into the forces driving the binding event. Isothermal titration calorimetry (ITC) is a key experimental technique used to directly measure the heat changes that occur upon binding, allowing for the determination of the binding enthalpy (ΔH) and entropy (ΔS). These parameters reveal whether the interaction is primarily driven by favorable enthalpic contributions, such as hydrogen bonds and van der Waals interactions, or by an increase in entropy, which is often associated with the release of ordered water molecules from the binding site. The Gibbs free energy of binding (ΔG), which is related to the binding affinity, is a function of both enthalpy and entropy (ΔG = ΔH - TΔS).

While specific kinetic and thermodynamic data for the interaction of this compound with its biological targets are not extensively detailed in publicly available literature, such studies would be crucial for a complete characterization of its pharmacological profile. These analyses would provide a deeper understanding of the molecular recognition processes and the nature of the forces governing the stability of the compound-target complex.

Structure-Activity Relationships (SAR) and Quantitative Structure-Activity Relationships (QSAR)

The biological activity of a compound is intrinsically linked to its chemical structure. Structure-Activity Relationship (SAR) studies explore how modifications to a molecule's scaffold affect its interaction with a biological target. Quantitative Structure-Activity Relationship (QSAR) models take this a step further by attempting to correlate physicochemical properties of a series of compounds with their biological activities in a mathematical model.

Influence of Structural Modifications on Target Affinity and Efficacy

Research into a series of substituted piperidine naphthamides has provided valuable insights into the SAR of this class of compounds, particularly concerning their affinity for dopamine D2L, D4.2, and serotonin 5-HT2A receptors. nih.gov A key study systematically altered the structure of the parent this compound to probe the chemical features that govern receptor binding and selectivity. nih.gov

One of the primary modifications involved the position of the amide group on the naphthalene ring, leading to the synthesis of both 1-naphthamide (B1198061) and 2-naphthamide (B1196476) derivatives. nih.gov Within the 2-naphthamide series, the introduction of a benzyl group at the 1-position of the piperidine ring was found to be optimal for favorable interactions with both D4.2 and 5-HT2A receptors. nih.gov

Further modifications focused on the length of the linker between a terminal phenyl ring and the basic nitrogen of the piperidine. nih.gov An increase in this linker length was generally associated with a decrease in affinity for the studied receptors. nih.gov In the 1-naphthamide series, a notable finding was that a compound bearing a phenylpropyl moiety exhibited high potency for the D4.2 receptor, while its affinity for the 5-HT2A receptor was significantly diminished, highlighting a point of selectivity. nih.gov It was also determined that all the compounds in this series that showed significant affinity for the D4.2 and 5-HT2A receptors acted as antagonists. nih.gov

The following table summarizes the in vitro binding affinities (Ki, nM) of selected this compound analogs for the D2L, D4.2, and 5-HT2A receptors, as reported by Carato et al. (2007).

| Compound | R | D2L (Ki, nM) | D4.2 (Ki, nM) | 5-HT2A (Ki, nM) |

| 1 | H | >10000 | 180 | 120 |

| 2 | Benzyl | 1400 | 25 | 30 |

| 3 | Phenethyl | 2500 | 45 | 60 |

| 4 | Phenylpropyl | 1200 | 15 | 250 |

These findings underscore the importance of the substitution pattern on the piperidine nitrogen and the nature of the arylalkyl group in determining the affinity and selectivity of this class of compounds.

Computational Approaches to SAR/QSAR Modeling

Computational methods are increasingly employed to develop SAR and QSAR models, offering a way to predict the activity of novel compounds and to gain a deeper understanding of the molecular features that drive biological activity. These approaches typically involve the calculation of a wide range of molecular descriptors, which are numerical representations of the physicochemical properties of the molecules.

Commonly used descriptors in QSAR studies can be categorized as:

1D descriptors: Based on the molecular formula, such as molecular weight and atom counts.

2D descriptors: Derived from the 2D representation of the molecule, including topological indices that describe molecular branching and connectivity.

3D descriptors: Calculated from the 3D conformation of the molecule, such as molecular shape and volume.

Once these descriptors are calculated for a series of compounds with known biological activities, statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning algorithms are used to build a mathematical model that correlates the descriptors with the activity. A robust QSAR model should not only have good statistical quality for the training set of compounds but also be able to accurately predict the activity of an external test set of compounds.

Pharmacophore Modeling for this compound Class

Pharmacophore modeling is a powerful computational technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. A pharmacophore model represents the key interaction points, such as hydrogen bond donors and acceptors, hydrophobic regions, and charged centers, in a spatially defined manner.

For the this compound class of compounds, a pharmacophore model could be developed based on the structures of the most active analogs. This ligand-based approach would involve aligning the potent molecules and identifying the common chemical features that are likely responsible for their binding to the target receptor. The resulting pharmacophore model could then be used as a 3D query to screen large chemical databases for novel compounds that fit the pharmacophore and are therefore likely to be active.

A typical pharmacophore for this class of compounds might include:

A hydrophobic feature representing the naphthalene ring.

A hydrogen bond acceptor corresponding to the carbonyl oxygen of the amide group.

A basic nitrogen atom in the piperidine ring, which would be protonated at physiological pH and could engage in an ionic interaction.

An additional hydrophobic or aromatic feature representing the substituent on the piperidine nitrogen.

The development of a validated pharmacophore model for the this compound class would be a valuable tool for the discovery of new and structurally diverse ligands with desired pharmacological profiles.

Pharmacological Characterization in Pre Clinical Research Models

In Vitro Pharmacological Assays

In vitro pharmacological assays are fundamental in characterizing the interaction of a compound with its biological targets at the molecular and cellular level. These studies provide initial insights into the affinity and functional activity of a compound, guiding further pre-clinical development. For N-1-piperidinyl-1-naphthamide and its analogs, these assays have been pivotal in elucidating their receptor interaction profiles.

Cell-Based Functional Assays

Cell-based functional assays are employed to determine how a compound affects the signaling of a target receptor within a living cell. These assays can reveal whether a compound acts as an agonist, antagonist, or inverse agonist.

Research on a series of 1-naphthamides, including derivatives of this compound, has demonstrated their activity at specific neurotransmitter receptors. In vitro binding studies have been conducted on cell lines expressing dopamine (B1211576) D2L, D4.2, and serotonin (B10506) 5-HT2A receptors. nih.gov These studies are crucial for understanding the compound's potential to modulate the activity of these receptors.

The functional significance of this binding was further investigated, revealing that all compounds in this series with notable affinity for the D4.2 and 5-HT2A receptors behaved as antagonists. nih.gov An antagonist is a type of ligand that, upon binding to a receptor, does not provoke a biological response itself but blocks or dampens agonist-induced responses. This antagonistic activity is a key characteristic of the pharmacological profile of this class of compounds.

Table 1: In Vitro Receptor Binding Affinity of this compound Analogs This table is representative of data for the 1-naphthamide (B1198061) series and not exclusively for this compound itself, as specific data for this exact compound was not detailed in the referenced literature.

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity |

| Dopamine D2L | Moderate to Low | Antagonist |

| Dopamine D4.2 | High | Antagonist |

| Serotonin 5-HT2A | Variable | Antagonist |

Isolated Organ and Tissue Preparations

Studies using isolated organ and tissue preparations, often referred to as organ bath studies, allow for the examination of a compound's effect on a specific physiological system in an ex vivo setting. This technique is valuable for assessing the functional consequences of receptor interaction in a more integrated biological environment than cell-based assays. For instance, the contraction or relaxation of smooth muscle tissue from various organs can be measured in response to the application of the test compound.

While the specific effects of this compound in isolated organ bath preparations have not been detailed in the available literature, this methodology is a standard approach in pharmacology. Such studies could further elucidate the functional antagonism observed in cell-based assays. For example, the potential of this compound to inhibit contractions induced by serotonin or dopamine in isolated vascular or intestinal tissues could be quantified.

Receptor Occupancy Studies in Tissue Samples

Receptor occupancy studies are conducted to determine the percentage of target receptors that are bound by a compound at a given concentration. These studies are typically performed on tissue homogenates from pre-clinical animal models that have been administered the compound. This provides a crucial link between the administered dose and the engagement of the target receptor in a specific tissue.

Specific receptor occupancy data for this compound in tissue samples is not presently available in the scientific literature. However, the high affinity of related 1-naphthamide compounds for D4.2 and 5-HT2A receptors suggests that such studies would be a logical step in their pre-clinical evaluation. nih.gov These experiments would help to establish the relationship between the concentration of the compound in a particular tissue and the degree of receptor engagement, which is a critical factor in understanding its pharmacodynamic effects.

Pharmacodynamic Studies in Animal Models

Pharmacodynamic studies in animal models are designed to investigate the physiological and biochemical effects of a compound on the body. These studies are essential for understanding the in vivo biological effects of a compound and for establishing a relationship between drug exposure and the pharmacological response.

Dose-Response Relationships in Relevant Biological Systems

Establishing a dose-response relationship is a cornerstone of pharmacology. These studies involve administering a range of doses of a compound to animal models and measuring the magnitude of a specific biological effect. This allows researchers to determine the potency and efficacy of the compound in a living organism.

For this compound, while specific in vivo dose-response data is not available, its antagonist activity at dopamine and serotonin receptors suggests that relevant biological systems for study would include those modulated by these neurotransmitters. For example, animal models of behaviors influenced by dopamine and serotonin signaling, such as locomotor activity or models of neuropsychiatric conditions, would be appropriate for characterizing its in vivo effects. The goal would be to correlate the dose of this compound with changes in these behavioral or physiological endpoints.

Target Engagement and Biological Marker Modulation In Vivo

Target engagement studies in vivo aim to confirm that a compound is interacting with its intended molecular target in the living animal. This can be assessed directly through techniques like positron emission tomography (PET) imaging with a radiolabeled ligand or indirectly by measuring a downstream biological marker that is modulated by the target's activity.

The development of methods to confirm target engagement for reversible inhibitors in animal models is an active area of research. nih.gov For a compound like this compound, demonstrating target engagement in the brain would be a critical step. This could involve measuring the displacement of a known radioligand for D4.2 or 5-HT2A receptors in the brains of animals treated with the compound. Furthermore, monitoring downstream biomarkers of dopamine or serotonin receptor signaling, such as changes in the levels of certain neurotransmitter metabolites or the expression of specific genes, would provide evidence of the compound's biological effect in vivo.

Behavioral Phenotyping in Animal Models (e.g., for pharmacological characterization)

There is no available research data detailing the behavioral effects of this compound in any animal models.

Cross-species Comparison of Pharmacological Profiles (e.g., rodent vs. non-human primate research models)

There is no available research data comparing the pharmacological profile of this compound across different species.

Metabolic Pathways and Pharmacokinetic Studies in Research Models

In Vitro Metabolic Stability and Metabolite Identification

In vitro assays are fundamental in early drug discovery for predicting the metabolic stability and identifying the primary metabolites of a new chemical entity. These studies typically utilize subcellular fractions, such as liver microsomes and hepatocytes, from various species to model hepatic metabolism.

The stability of a compound in the presence of liver microsomes or hepatocytes is a key indicator of its susceptibility to first-pass metabolism and its likely in vivo clearance rate. Research on various piperidine-containing compounds has demonstrated that the piperidine (B6355638) ring can be a site of metabolic activity. For instance, studies on piperidine-derived amide soluble epoxide hydrolase (sEH) inhibitors have shown variable metabolic stability in human and rat liver microsomes, with half-lives ranging from minutes to hours depending on the specific chemical substitutions. nih.gov

Similarly, research on other piperidine derivatives has highlighted the importance of the chemical environment around the piperidine ring in determining metabolic stability. Modifications to the piperidine moiety or adjacent chemical groups can significantly alter the rate of metabolism. acs.org For N-1-piperidinyl-1-naphthamide, it is anticipated that its stability would be influenced by both the piperidine and the naphthamide moieties. The naphthyl group, being a polycyclic aromatic hydrocarbon, is also a known substrate for metabolic enzymes. nih.gov

Table 1: Representative Metabolic Stability of Structurally Related Piperidine Derivatives in Liver Microsomes

| Compound Class | Species | Microsomal Half-life (t½) | Reference |

| Piperidine-derived sEH inhibitors | Human | ~30 - >240 min | nih.gov |

| Piperidine-derived sEH inhibitors | Rat | ~26 - >60 min | nih.gov |

| 4-Azaindole-2-piperidine derivatives | Mouse | Variable, with efforts to improve stability | dndi.org |

Note: This table presents data from compounds structurally related to this compound to provide a comparative context for its expected metabolic stability. The data is not from direct studies on this compound.

The biotransformation of this compound is expected to be primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, which are abundant in the liver and responsible for the metabolism of a vast array of xenobiotics. Studies on compounds containing a 4-aminopiperidine (B84694) moiety have indicated that N-dealkylation is a predominant metabolic pathway, often catalyzed by CYP3A4. nih.gov Other potential metabolic transformations of the piperidine ring include hydroxylation at various positions. frontiersin.org

The naphthyl moiety is also a substrate for CYP-mediated oxidation, typically leading to the formation of naphthols (hydroxylated naphthalenes). nih.gov Further metabolism can occur through conjugation reactions, such as glucuronidation and sulfation, which increase the water solubility of the metabolites and facilitate their excretion. nih.gov The metabolism of naphthalene (B1677914) itself has been shown to produce 1-naphthol (B170400) and 2-naphthol, among other metabolites. nih.gov

The identification and structural characterization of metabolites are crucial for understanding the complete metabolic fate of a drug candidate. Modern analytical techniques, particularly high-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS), are instrumental in this process. frontiersin.org These methods allow for the separation of complex mixtures of metabolites from biological matrices and their subsequent identification based on their accurate mass and fragmentation patterns.

For a compound like this compound, a metabolite identification study would likely search for masses corresponding to hydroxylated, N-dealkylated, and conjugated derivatives of the parent compound. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) would then be used to pinpoint the exact site of metabolic modification on the molecule.

Pharmacokinetic Characterization in Animal Models

Animal models are indispensable for characterizing the absorption, distribution, metabolism, and excretion (ADME) of a compound in a whole-organism setting. These studies provide crucial data on the in vivo behavior of a drug candidate that cannot be obtained from in vitro assays alone. researchgate.net

Following administration, this compound would undergo the four processes of ADME. The absorption from the site of administration into the systemic circulation can be influenced by its physicochemical properties, such as solubility and permeability. The distribution to various tissues and organs is determined by factors like plasma protein binding, tissue permeability, and affinity for specific transporters.

Metabolism, as discussed previously, would primarily occur in the liver, transforming the parent compound into various metabolites. The excretion of the parent compound and its metabolites would likely occur through both renal (urine) and fecal (bile) routes. Studies on the disposition of naphthalene in rats have shown that the majority of the administered dose is excreted in the urine and feces within 72 hours. nih.gov The plasma half-life of naphthalene in rats was found to be biphasic, with an initial rapid phase followed by a slower terminal phase. nih.gov

Bioavailability, the fraction of an administered dose that reaches the systemic circulation unchanged, is a critical pharmacokinetic parameter. For orally administered drugs, low bioavailability can be due to poor absorption or extensive first-pass metabolism in the gut wall and liver.

Tissue distribution studies investigate the extent to which a compound and its metabolites penetrate into different tissues. In rats administered with naphthalene, the highest concentrations were initially found in the fat, liver, and kidneys, followed by a gradual decline. nih.gov For this compound, its lipophilicity and other physicochemical properties would govern its tissue distribution profile.

Table 2: Representative Pharmacokinetic Parameters of Naftopidil (B1677906) (a Naphthyl-piperazine derivative) in Rats

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½β (h) |

| 10 | 183 ± 54 | 0.90 ± 0.42 | 876 ± 284 | 7.08 ± 1.93 |

| 20 | 486 ± 143 | 0.42 ± 0.19 | 1968 ± 567 | 4.78 ± 1.21 |

| 30 | 589 ± 201 | 0.67 ± 0.33 | 2845 ± 987 | 5.83 ± 1.54 |

Source: Adapted from a study on the pharmacokinetics of naftopidil in rats. nih.gov Note: This table presents data for a structurally related compound to provide a conceptual framework for the potential pharmacokinetic profile of this compound. Naftopidil contains a naphthyl and a piperazine (B1678402) moiety, which shares structural similarities with the piperidine in the compound of interest.

No Scientific Data Found for this compound

Despite a comprehensive search of available scientific literature and databases, no specific information was found regarding the metabolic pathways, pharmacokinetic studies, or elimination and excretion kinetics of the chemical compound this compound.

Consequently, it is not possible to provide an article with the requested detailed outline, including data tables and research findings on the elimination pathways and excretion kinetics of this compound. The absence of such information in the public domain suggests that this specific compound may not have been a subject of extensive research in these areas, or the findings are not publicly accessible.

Therefore, the following sections of the requested article cannot be completed:

Elimination Pathways and Excretion Kinetics

Without any primary or secondary research data, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and evidence-based reporting. Further research would be required to be published on this compound to enable a comprehensive review of its metabolic and pharmacokinetic properties.

Analytical Methodologies for Research and Discovery

Chromatographic Techniques for Detection and Quantification

Chromatography is a cornerstone of analytical chemistry, enabling the separation of components within a mixture. The selection of a specific chromatographic technique is contingent on the physicochemical properties of the analyte, such as its polarity, volatility, and size.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally unstable compounds like N-1-piperidinyl-1-naphthamide. Method development is a systematic process aimed at achieving optimal separation, resolution, and sensitivity.

A typical approach for a compound of this nature would involve reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. nih.govgoogle.com The separation mechanism is based on the differential partitioning of the analyte between the two phases. The mobile phase often consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water, with additives like phosphoric acid or trifluoroacetic acid (TFA) to control the pH and improve peak shape, especially for basic compounds containing a piperidine (B6355638) moiety. nih.govresearchgate.net Detection is commonly performed using an ultraviolet (UV) detector, leveraging the chromophoric nature of the naphthamide group. jocpr.com For quantitative analysis, a calibration curve is established by running standards of known concentrations to determine the linearity of the detector response. nih.govsemanticscholar.org

Table 1: Example HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Purpose |

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Provides a nonpolar stationary phase for separation based on hydrophobicity. |

| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% TFA | Separates the analyte from impurities by changing solvent strength over time. TFA improves peak shape. |

| Flow Rate | 1.0 mL/min | Ensures reproducible retention times and efficient separation. |

| Column Temp. | 30°C | Maintains consistent separation conditions and improves peak symmetry. nih.gov |

| Injection Vol. | 10 µL | A small, precise volume for quantitative accuracy. |

| Detector | UV-Visible (UV-VIS) Diode Array Detector (DAD) | Monitors absorbance at specific wavelengths (e.g., 254 nm) for detection and quantification. |

Gas Chromatography (GC) is a powerful technique primarily used for the analysis of volatile and thermally stable compounds. torontech.com Given the likely low volatility of this compound due to its molecular weight and polar amide group, direct GC analysis would be challenging.

However, GC can be applied following a chemical derivatization step. Derivatization converts the analyte into a more volatile and thermally stable derivative suitable for GC analysis. This approach is common for analyzing complex matrices for specific components. researchgate.net The analysis would involve injecting the derivatized sample into the GC, where it is vaporized and separated on a capillary column (e.g., a 5% phenyl-methylpolysiloxane phase). asianpubs.org A Flame Ionization Detector (FID) or a mass spectrometer (MS) can be used for detection. Headspace GC-MS is a particularly sensitive method used for analyzing volatile traces in biological samples like blood or urine. nih.govshimadzu.com

Table 2: Illustrative GC Method Conditions (Post-Derivatization)

| Parameter | Condition | Purpose |

| Column | Fused Silica Capillary (e.g., 30 m x 0.25 mm) with 5% Phenyl-Methylpolysiloxane phase | Standard column for separating a wide range of organic compounds. |

| Carrier Gas | Helium or Hydrogen | Transports the vaporized sample through the column. |

| Inlet Temp. | 250°C | Ensures complete and rapid vaporization of the derivatized analyte. |

| Oven Program | Temperature gradient (e.g., 100°C to 300°C) | Separates compounds based on their boiling points and interaction with the stationary phase. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | FID provides general hydrocarbon detection; MS provides structural information and high selectivity. |

Capillary Electrophoresis (CE) offers a high-efficiency, high-resolution separation method that requires minimal sample and solvent volumes. semanticscholar.orgnih.gov This family of techniques separates analytes based on their charge, size, and mobility in an electric field applied across a narrow capillary filled with an electrolyte. wikipedia.orglibretexts.org

For a compound like this compound, which has a basic piperidine nitrogen, Capillary Zone Electrophoresis (CZE) would be a suitable mode. In CZE, ions are separated based on their charge-to-size ratio. nih.govlibretexts.org To analyze neutral compounds or to enhance separation, Micellar Electrokinetic Chromatography (MEKC), a variant of CE that uses surfactants to form micelles, can be employed. wikipedia.org CE is particularly powerful for chiral separations, which would be relevant if chiral centers exist in the molecule or its metabolites. mdpi.com

Mass Spectrometry (MS) Applications in Research

Mass Spectrometry (MS) is an indispensable analytical tool that measures the mass-to-charge ratio (m/z) of ions. jchemrev.com It is used for both qualitative analysis (elucidating chemical structures) and quantitative analysis (measuring compound concentration). nih.gov

For qualitative analysis, high-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement of the parent ion, allowing for the determination of its elemental formula. To gain structural information, tandem mass spectrometry (MS/MS) is used. In this technique, the parent ion is isolated, fragmented, and the resulting product ions are detected. The fragmentation pattern serves as a structural fingerprint. For this compound, fragmentation would likely occur at the amide bond, yielding characteristic ions corresponding to the piperidinyl and naphthoyl moieties. researchgate.net

This technique is crucial for identifying metabolites, which are often formed through processes like hydroxylation, N-dealkylation, or glucuronidation. researchgate.net By identifying the mass shifts from the parent drug, the structure of metabolites can be proposed. Quantitative analysis is achieved by monitoring specific ion transitions in MS/MS, which provides excellent selectivity and sensitivity. jchemrev.com

Table 3: Hypothetical MS/MS Fragmentation Pattern for this compound

| Parent Ion (m/z) | Proposed Fragment Ion (m/z) | Corresponding Moiety |

| [M+H]⁺ | [M+H - C₁₀H₇CO]⁺ | Piperidinyl group |

| [M+H]⁺ | [C₁₀H₇CO]⁺ | Naphthoyl group |

| [M+H]⁺ | [M+H - C₅H₁₀N]⁺ | Naphthamide group |

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and their metabolites in complex biological matrices like plasma, urine, or tissue homogenates. sci-hub.senih.gov The technique combines the superior separation power of HPLC with the unparalleled sensitivity and selectivity of MS/MS detection. nih.govresearchgate.net

A typical workflow involves minimal but effective sample preparation, such as protein precipitation or solid-phase extraction (SPE), to remove the bulk of matrix interferences. researchgate.net The extracted sample is then injected into the LC-MS/MS system. The analyte is separated from remaining matrix components on the HPLC column before entering the mass spectrometer. Detection is performed using Multiple Reaction Monitoring (MRM), where a specific precursor-to-product ion transition for the analyte and an internal standard is monitored, providing exceptional specificity and allowing for quantification down to very low levels (ng/mL or pg/mL). ijper.org

Table 4: Representative LC-MS/MS Method for Quantification in Human Plasma

| Step | Description | Details |

| Sample Prep | Protein Precipitation | 100 µL plasma is mixed with 300 µL acetonitrile containing an internal standard, vortexed, and centrifuged. The supernatant is collected for analysis. |

| LC System | UPLC/HPLC | C18 column with a fast gradient of water/acetonitrile containing 0.1% formic acid. |

| MS System | Triple Quadrupole Mass Spectrometer | Electrospray Ionization (ESI) in positive mode. |

| Detection | Multiple Reaction Monitoring (MRM) | Monitors a specific precursor ion → product ion transition for the analyte and the internal standard to ensure highly selective quantification. |

| Quantification | Calibration Curve | A curve is constructed from 1-1000 ng/mL in blank plasma to determine analyte concentration in unknown samples. |

High-Resolution Mass Spectrometry for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone in the definitive structural confirmation of synthetic compounds such as this compound. This advanced analytical technique provides the high-resolution and mass accuracy necessary to unequivocally determine the elemental composition of the molecule, a critical step in distinguishing it from other compounds with similar nominal masses. The proliferation of new psychoactive substances (NPS) has further underscored the importance of HRMS in forensic and research laboratories for the unambiguous identification of novel derivatives. rsc.org

In the analysis of this compound, HRMS is employed to obtain a highly accurate mass measurement of the molecular ion. This experimental value is then compared against the theoretical exact mass calculated from its elemental formula (C₁₆H₁₈NO). The minuscule difference between the measured and theoretical mass, typically in the parts-per-million (ppm) range, provides a high degree of confidence in the assigned chemical formula.

Furthermore, tandem mass spectrometry (MS/MS) experiments, often conducted on HRMS platforms like quadrupole time-of-flight (QTOF) or Orbitrap instruments, offer deeper structural insights. Through collision-induced dissociation (CID), the molecular ion is fragmented into smaller, characteristic product ions. The fragmentation pattern serves as a molecular fingerprint, providing vital information about the connectivity of the piperidinyl and naphthoyl moieties. For instance, the cleavage of the amide bond would be expected to generate specific fragment ions corresponding to the 1-naphthoyl cation and the protonated piperidine or related fragments. The accurate mass measurement of these fragments further solidifies the structural assignment.

Spectroscopic Methods for Structural Characterization

Spectroscopic methods are indispensable tools for the detailed elucidation of the molecular structure of this compound, providing complementary information to mass spectrometry. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each probe different aspects of the molecule's constitution, from the local chemical environment of individual atoms to the electronic transitions within the aromatic system.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural analysis of organic molecules in solution. Both ¹H and ¹³C NMR are crucial for mapping the carbon-hydrogen framework of this compound.

In the ¹H NMR spectrum, the chemical shifts, integration, and coupling patterns of the proton signals provide a wealth of information. The aromatic protons on the naphthalene (B1677914) ring would appear in the downfield region, typically between 7.0 and 9.0 ppm, with their specific shifts and multiplicities dictated by their position on the ring and the electronic effects of the amide group. The protons of the piperidine ring would be found in the more upfield aliphatic region. The protons on the carbons adjacent to the nitrogen atom would be expected to be the most deshielded among the piperidine signals due to the inductive effect of the nitrogen.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. The spectrum would show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the amide group would be readily identifiable by its characteristic downfield chemical shift (typically in the range of 165-175 ppm). The aromatic carbons of the naphthalene ring would resonate in the 120-140 ppm region, while the aliphatic carbons of the piperidine ring would appear at higher field strengths.

While specific, experimentally determined NMR data for this compound is not widely published, data from analogous structures can provide valuable insights into the expected spectral features. For example, the ¹H and ¹³C NMR data for N,N-Dimethyl-2-naphthamide and other related amides offer a reference for the expected chemical shift ranges of the naphthoyl moiety. rsc.org Similarly, the known NMR spectra of piperidine and its derivatives can be used to predict the signals arising from the piperidinyl group. hmdb.cachemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Notes |

| Naphthalene H | 7.0 - 9.0 | Complex multiplet patterns expected. |

| Piperidine H (α to N) | 3.0 - 4.0 | Broad signals due to nitrogen quadrupolar effects and potential conformational exchange. |

| Piperidine H (β, γ to N) | 1.5 - 2.0 | Overlapping multiplets. |

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Predicted Chemical Shift (ppm) | Notes |

| Carbonyl C | 165 - 175 | Characteristic downfield shift. |

| Naphthalene C | 120 - 140 | Multiple signals corresponding to the different carbon environments in the aromatic system. |

| Piperidine C (α to N) | 40 - 50 | Deshielded relative to other piperidine carbons. |

| Piperidine C (β, γ to N) | 20 - 30 | Typical aliphatic carbon region. |

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable in definitively assigning the proton and carbon signals and confirming the connectivity between the naphthoyl and piperidinyl fragments.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide further structural confirmation by probing the vibrational modes and electronic transitions of the molecule, respectively.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the presence of specific functional groups. In the IR spectrum of this compound, the most prominent and diagnostic absorption band would be the strong carbonyl (C=O) stretch of the tertiary amide group. This peak is typically observed in the region of 1630-1680 cm⁻¹. The absence of an N-H stretching band (usually found around 3300 cm⁻¹) would confirm the tertiary nature of the amide. Other characteristic absorptions would include the C-H stretching vibrations of the aromatic naphthalene ring (around 3000-3100 cm⁻¹) and the aliphatic piperidine ring (around 2850-2950 cm⁻¹), as well as C=C stretching bands for the aromatic ring in the 1450-1600 cm⁻¹ region. The C-N stretching vibration of the amide would also be present, typically in the 1200-1300 cm⁻¹ range. While a specific IR spectrum for this compound is not available, the NIST WebBook provides IR data for 1-naphthamide (B1198061), which shows the characteristic amide and aromatic absorptions. nist.gov

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| C=O (Amide) | 1630 - 1680 | Strong |

| C-H (Aromatic) | 3000 - 3100 | Medium to Weak |

| C-H (Aliphatic) | 2850 - 2950 | Medium |

| C=C (Aromatic) | 1450 - 1600 | Medium to Strong |

| C-N (Amide) | 1200 - 1300 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated π-system of the naphthalene ring. researchgate.net The spectrum of this compound would be expected to show strong absorptions in the ultraviolet region. The naphthalene chromophore typically exhibits multiple absorption bands corresponding to π→π* transitions. The exact positions (λmax) and intensities (molar absorptivity, ε) of these bands can be influenced by the substitution pattern and the solvent used. For instance, the amide substituent on the naphthalene ring can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima compared to unsubstituted naphthalene. While a UV-Vis spectrum for the specific compound is not documented, related naphthamide derivatives show absorption maxima in the range of 280-350 nm. rsc.org

Table 4: Expected UV-Vis Absorption Maxima for this compound

| Transition Type | Expected λmax Range (nm) | Notes |

| π→π* | 280 - 350 | Multiple bands characteristic of the naphthalene chromophore. |

The combination of these spectroscopic methods provides a comprehensive and detailed picture of the molecular structure of this compound, allowing for its unambiguous identification and characterization.

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. arxiv.org These methods, rooted in quantum mechanics, can elucidate the electronic structure, molecular geometry, and reactivity of N-1-piperidinyl-1-naphthamide. Techniques such as Density Functional Theory (DFT) are often employed to calculate a variety of molecular properties.

Detailed analysis of the electronic structure can reveal key features:

Electron Density Distribution: Mapping the electron density helps identify electron-rich and electron-deficient regions of the molecule, which is crucial for predicting sites of electrophilic and nucleophilic attack.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the chemical reactivity and electronic transition properties. The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the electron density surface. It is invaluable for understanding non-covalent interactions, particularly hydrogen bonding and electrostatic interactions with a biological target.

For this compound, these calculations would characterize the electronic nature of the naphthamide and piperidinyl moieties and how they influence each other, providing a theoretical foundation for its reactivity and potential interactions.

Molecular Docking and Dynamics Simulations for Target Interaction

To investigate how this compound might interact with a specific biological target, such as an enzyme or receptor, molecular docking and molecular dynamics (MD) simulations are employed. nih.govnih.gov

Molecular Docking predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net This method involves sampling a vast number of possible conformations and orientations of the ligand within the binding site and scoring them based on a force field. The results can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For instance, docking studies on similar naphthalimide derivatives have been used to explore their binding to targets like carbonic anhydrases. nih.gov

Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-protein complex over time. researchgate.net Starting from a docked pose, an MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion. This allows for the assessment of the stability of the binding pose, the flexibility of the protein and ligand, and the energetic contributions of various interactions. researchgate.netbiorxiv.org MD simulations can validate the docking results and provide a more realistic picture of the binding event at the atomic level. nih.gov

Below is a table representing typical data obtained from a molecular docking study of a series of related compounds.

| Compound ID | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |

| Analog A | -8.5 | TYR220, PHE330, ARG120 | 2 |

| Analog B | -8.2 | TRP86, VAL121, HIS94 | 1 |

| Analog C | -7.9 | LEU343, ILE242, SER221 | 3 |

| This compound (Hypothetical) | -8.0 | TYR220, PHE330, HIS94 | 2 |

Homology Modeling and Protein-Ligand Complex Prediction

When the three-dimensional structure of a target protein has not been experimentally determined by methods like X-ray crystallography or cryo-electron microscopy, homology modeling can be used to construct a theoretical model. nih.gov This technique relies on the principle that proteins with similar sequences adopt similar structures.

The process involves:

Template Identification: Searching for experimentally solved structures of homologous proteins (templates) in databases like the Protein Data Bank (PDB).

Sequence Alignment: Aligning the amino acid sequence of the target protein with the template sequence.

Model Building: Constructing the 3D model of the target protein based on the alignment and the template's structure.

Model Refinement and Validation: Optimizing the model to correct for structural inaccuracies and validating its quality using various computational tools.

Once a reliable homology model of the target protein is built, it can be used for molecular docking and dynamics simulations with this compound to predict their interaction, in a similar manner to how it is done with experimentally determined structures. nih.gov This approach is particularly valuable in the early stages of drug discovery for novel targets.

De Novo Design and Virtual Screening Applications for this compound Analogues

Computational techniques can also be used to design new molecules or to search large chemical libraries for potential drug candidates.

De Novo Design involves the computational construction of novel molecules with desired properties, often tailored to fit a specific protein binding site. nih.gov Algorithms can "grow" a molecule atom-by-atom within the binding pocket, optimizing its interactions with the protein. This approach could be used to generate novel analogs of this compound with potentially improved affinity or selectivity.

Virtual Screening is a high-throughput computational method used to screen large databases of existing compounds to identify those that are most likely to bind to a drug target. nih.gov This can be done using either ligand-based or structure-based approaches.

Ligand-based virtual screening uses the known structure of an active compound like this compound to find other molecules with similar 2D or 3D features.

Structure-based virtual screening involves docking millions of compounds into the binding site of a target protein and ranking them based on their predicted binding affinity. nih.gov

These methods accelerate the discovery of new hit compounds by prioritizing a smaller, more manageable number of molecules for experimental testing. nih.gov

Prediction of ADME Properties using In Silico Models

In drug discovery, it is crucial to assess the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. springernature.com In silico models offer a rapid and cost-effective way to predict these properties at an early stage, helping to identify candidates with favorable pharmacokinetic profiles and avoid late-stage failures. researchgate.netnih.gov

For this compound, various ADME parameters can be predicted using a range of computational tools and models, many of which are based on Quantitative Structure-Property Relationships (QSPR). researchgate.net These models are trained on large datasets of experimentally measured properties. frontiersin.org

Key predicted ADME properties include:

Solubility: Prediction of aqueous solubility.

Gastrointestinal (GI) Absorption: Likelihood of absorption from the gut into the bloodstream.

Blood-Brain Barrier (BBB) Permeability: Potential to cross the BBB and enter the central nervous system.

Cytochrome P450 (CYP) Inhibition: Potential to inhibit major drug-metabolizing enzymes, which can lead to drug-drug interactions.

Plasma Protein Binding: The extent to which the compound binds to proteins in the blood.

Lipinski's Rule of Five: A set of rules of thumb to evaluate druglikeness and determine if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans.

A summary of typical in silico ADME predictions for a compound like this compound is presented in the table below.

| ADME Property | Predicted Value/Classification | Significance |

| Molecular Weight | < 500 g/mol | Compliance with Lipinski's Rule |

| LogP (Lipophilicity) | 2-4 | Affects solubility and permeability |

| Aqueous Solubility | Moderately Soluble | Influences absorption and formulation |

| GI Absorption | High | Good oral bioavailability potential researchgate.net |

| BBB Permeability | Low/High | Indicates potential for CNS effects |

| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions |

| Human Intestinal Absorption | > 80% | High potential for oral absorption |

| P-glycoprotein Substrate | Yes/No | Affects efflux from cells |

These computational predictions provide a comprehensive profile of this compound, guiding further experimental studies and optimization efforts in a rational, data-driven manner. springernature.com

N 1 Piperidinyl 1 Naphthamide As a Chemical Probe and Research Tool

Application in Elucidating Biological Pathways

There is no available scientific literature that describes the application of N-1-piperidinyl-1-naphthamide as a chemical probe to elucidate biological pathways. The utility of a chemical compound in such studies relies on its ability to selectively interact with a specific biological target, thereby allowing researchers to infer the function of that target within a cellular or physiological context. Without studies characterizing the selectivity and mechanism of action of this compound, its use for illuminating biological pathways remains unexplored.

Use in Target Validation Studies

Target validation is a critical step in the drug discovery process, confirming that modulation of a specific biological target has a desired therapeutic effect. Chemical probes are often employed in these studies to assess the physiological consequences of inhibiting or activating a target. There are no published target validation studies that utilize this compound. For a compound to be effective in this capacity, its biological target(s) must be known, and its effects on cellular or animal models of disease need to be characterized. This foundational research has not been reported for this compound.

Development of this compound-based Affinity Ligands

Affinity ligands are valuable tools in biochemistry and pharmacology for the purification and study of specific proteins. These ligands are typically derived from molecules with a known high affinity and selectivity for a particular target. The development of affinity ligands based on the this compound scaffold is not described in the scientific literature. Such research would first require the identification of a specific, high-affinity biological target for this compound, which has not been documented.

Role in Understanding Receptor Pharmacology

The study of how chemical compounds interact with and modulate the function of receptors is fundamental to pharmacology. While research has been conducted on various naphthamide and piperidine (B6355638) derivatives to understand their interactions with receptors such as dopamine (B1211576) and serotonin (B10506) subtypes, there is no specific information available regarding the role of this compound in understanding receptor pharmacology. Its binding affinities, functional activities (e.g., agonist, antagonist, or inverse agonist), and selectivity for any known receptor have not been reported.

Future Directions and Emerging Research Areas

Exploration of Novel Molecular Targets

While the initial research has provided a foundational understanding of the biological activities of naphthamide derivatives, the precise molecular targets of N-1-piperidinyl-1-naphthamide remain an area of active investigation. The broader class of naphthamides has shown promise in interacting with a variety of biological molecules, suggesting several avenues for future exploration.

Research into related naphthamide compounds has revealed potential applications in oncology and infectious diseases. For instance, derivatives have been shown to exhibit significant cytotoxic effects against various cancer cell lines, with some studies suggesting that the mechanism may involve the induction of apoptosis. Another area of interest is their antimicrobial properties; some naphthamides have demonstrated efficacy against multi-drug resistant bacterial strains, possibly by interacting with bacterial efflux pumps.

Furthermore, specific molecular targets have been identified for analogous structures. One study highlighted a naphthamide derivative, N-(ethylcarbamothioyl)-1-naphthamide, as a potent and selective inhibitor of intestinal alkaline phosphatase (cIAP), an enzyme implicated in various physiological and pathological processes. nih.gov The exploration of such enzymatic targets could open new research pathways for this compound. Compounds with similar structures have also been investigated for their potential to target receptors and enzymes involved in neurological disorders. ontosight.ai

Future research will likely involve high-throughput screening assays to systematically identify the specific biological targets of this compound and its derivatives. ontosight.ai This will provide a more detailed understanding of their mechanism of action and guide the design of more potent and selective compounds.

Development of Advanced Research Tools and Methodologies

The characterization and development of this compound and related compounds are being significantly advanced by a suite of sophisticated research tools and methodologies. These techniques provide deep insights into the compound's structure, function, and interactions at a molecular level.

Computational and In Silico Methods: A key aspect of modern drug discovery and development involves the use of computational tools to predict and analyze the behavior of molecules. For compounds related to this compound, a variety of in silico methods are being employed:

Molecular Docking: This technique is used to predict the preferred orientation of a molecule when bound to a target, helping to understand the binding affinity and interaction with the active site of proteins. nih.gov

Density Functional Theory (DFT): DFT calculations are utilized to analyze the electronic properties and reactivity of the compound. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the molecule and its interactions with biological targets over time. nih.gov

SwissADME: This tool is used to evaluate the physicochemical properties, pharmacokinetics, and drug-likeness of a compound from its molecular structure. nih.gov

Advanced Analytical and Spectroscopic Techniques: The synthesis and characterization of these compounds rely on a range of advanced analytical methods to ensure purity and confirm their chemical structure. These include:

Fourier-Transform Infrared Spectroscopy (FTIR)

Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR)

High-Resolution Mass Spectrometry (HRMS)

Single-Crystal X-ray Diffraction nih.gov

These methodologies, from computational modeling to advanced spectroscopy, are crucial for the rational design and development of novel naphthamide-based research compounds.

Synergistic Approaches with Other Research Compounds

To amplify the therapeutic potential of the naphthamide scaffold, researchers are exploring synergistic approaches, combining it with other pharmacophores to create hybrid molecules. This strategy aims to develop compounds with enhanced efficacy and potentially novel mechanisms of action.

Future research in this area will likely focus on the rational design of such hybrid molecules, guided by a deeper understanding of the structure-activity relationships of the naphthamide scaffold and the molecular targets of interest. These synergistic strategies hold the potential to yield innovative research compounds with multifaceted biological profiles.

Q & A

Q. What are the recommended synthetic routes for N-1-piperidinyl-1-naphthamide, and what challenges are associated with its amide bond formation?

The synthesis of this compound typically involves multi-step reactions, including:

- Piperidine core formation : Alkylation or reductive amination to construct the piperidine ring .

- Amide bond formation : Coupling 1-naphthoic acid derivatives with piperidine-containing amines using carbodiimide-based reagents (e.g., EDC/HOBt). Challenges include steric hindrance from the naphthyl group, which may require optimized reaction conditions (e.g., DMF solvent, 0°C to room temperature) .

- Purification : Column chromatography or recrystallization to isolate the final product. Yield optimization may require iterative solvent screening (e.g., ethyl acetate/hexane mixtures) .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

Key characterization methods include:

- Nuclear Magnetic Resonance (NMR) : and NMR to confirm substituent positions and amide linkage. For example, the naphthamide carbonyl signal typically appears at ~168–170 ppm in NMR .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H] at m/z 345.446 for a related compound) .

- HPLC-PDA : Purity assessment (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

Q. What preliminary biological screening assays are appropriate for evaluating the bioactivity of this compound?

Initial screens should focus on:

- Enzymatic inhibition : Testing against serine hydrolases or kinases, given the structural similarity to piperidine-based inhibitors .

- Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify antiproliferative effects .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound derivatives?

SAR strategies include:

- Piperidine ring modifications : Introducing substituents (e.g., fluorine at C4) to enhance metabolic stability or binding affinity. Fluorinated analogs of related piperidine compounds show improved pharmacokinetic properties .

- Naphthamide variations : Replacing the naphthyl group with substituted aryl rings (e.g., biphenyl) to modulate lipophilicity and target engagement .

- Bioisosteric replacements : Swapping the amide group with sulfonamide or urea moieties to improve solubility .

- In silico docking : Using AutoDock or Schrödinger to predict interactions with targets like dopamine receptors or acetylcholinesterase .

Q. What strategies can resolve contradictions in bioactivity data between in vitro and in vivo models for piperidine-containing naphthamide derivatives?

Discrepancies may arise from:

- Metabolic instability : Conduct LC-MS metabolite profiling to identify rapid degradation pathways (e.g., cytochrome P450 oxidation) .

- Poor bioavailability : Measure logP (e.g., estimated ~3.2 via computational tools like MarvinSketch) and optimize using prodrug strategies (e.g., esterification) .

- Off-target effects : Utilize CRISPR-Cas9 gene-edited models to isolate specific target contributions .

Q. How can computational chemistry methods predict the LogP and solubility of this compound, and what experimental validations are required?

- LogP prediction : Tools like ChemAxon or ACD/Labs estimate logP based on fragment contributions. For analogs, logP ranges from 2.8–3.5 .

- Solubility modeling : COSMO-RS simulations in water or DMSO. Experimental validation via shake-flask method (e.g., 0.1 mg/mL in PBS) .

- Validation : Compare computational results with HPLC-UV solubility measurements and adjust force field parameters for accuracy .

Q. What enzymatic targets are plausible for this compound based on structural analogs, and how can target engagement assays be optimized?

Potential targets include:

- Dopamine receptors : Radioligand displacement assays using -spiperone in HEK293 cells expressing D2 receptors .

- Histone deacetylases (HDACs) : Fluorogenic substrate assays (e.g., Boc-Lys(Ac)-AMC cleavage) with recombinant HDAC isoforms .

- Microbial efflux pumps : Ethidium bromide accumulation assays in E. coli to assess inhibition of AcrB-TolC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.